molecular formula C46H34O4 B3126681 3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol CAS No. 336185-31-0

3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

Cat. No. B3126681
CAS RN: 336185-31-0
M. Wt: 650.8 g/mol
InChI Key: MISCIOYWBVJQPL-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and steps involved in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including the reactants, products, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This would include information about the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .

Scientific Research Applications

Catalytic Applications

One study highlights the use of nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of naphthalene-2-ol derivatives under ultrasound irradiation. This research demonstrates the compound's potential in catalyzing multicomponent reactions, offering clean methodologies, easy workup, and high yields, which could be relevant for the synthesis or modification of complex molecules like the one (Mokhtary & Torabi, 2017).

Antimicrobial Activities

Another study reports on the synthesis, characterization, and antimicrobial activities of metal complexes with unsymmetrical tetradentate Schiff bases, including naphthalene-2-ol derivatives. These complexes displayed significant activity against gram-negative bacteria, suggesting that compounds with naphthalene-2-ol moieties could be explored for antimicrobial applications (Arteen et al., 2019).

Organic Electronics

Research into organotin compounds derived from Schiff bases, including naphthalene-2-ol derivatives, for organic light-emitting diodes (OLEDs) highlights the potential of such compounds in electronic applications. The study shows that these compounds can exhibit electroluminescent properties, indicating a route for their use in OLED technology (García-López et al., 2014).

Chemosensors

Several studies have focused on the development of chemosensors based on naphthalene derivatives. For instance, one research project synthesized Schiff-base molecules from naphthalene-2-ol derivatives for selective fluorescent detection of Al3+ ions, demonstrating their utility in environmental and biological sensing applications (Roy et al., 2017).

Mechanism of Action

If the compound is biologically active, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

This would include information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

3-[hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H34O4/c47-43-39(45(49,33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)48)46(50,35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,47-50H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISCIOYWBVJQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C(C7=CC=CC=C7)(C8=CC=CC=C8)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol
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3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol
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3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol
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3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol
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3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol
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3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

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